molecular formula C9H17N3 B13649286 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine

Cat. No.: B13649286
M. Wt: 167.25 g/mol
InChI Key: KDDZFFJIRXSWJV-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring bonded to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an imidazole derivative in the presence of a reducing agent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can be compared to other imidazole-containing compounds, such as:

    Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme activity.

    Metronidazole: An antimicrobial agent used to treat infections, featuring an imidazole ring.

    Clotrimazole: An antifungal medication with an imidazole structure.

What sets this compound apart is its unique combination of a cyclohexane ring and an imidazole ring, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H17N3/c10-9(4-2-1-3-5-9)8-11-6-7-12-8/h1-7,10H2,(H,11,12)

InChI Key

KDDZFFJIRXSWJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NCCN2)N

Origin of Product

United States

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